molecular formula C16H27NO2 B5213232 2-[2-(2,5-dimethylphenoxy)ethoxy]-N,N-diethylethanamine

2-[2-(2,5-dimethylphenoxy)ethoxy]-N,N-diethylethanamine

Cat. No. B5213232
M. Wt: 265.39 g/mol
InChI Key: SVUAKRPSEFYADM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-(2,5-dimethylphenoxy)ethoxy]-N,N-diethylethanamine, commonly known as DMPEA-DEE, is a chemical compound that has been widely used in scientific research. It belongs to the family of phenethylamines, which are known for their psychoactive properties. However, DMPEA-DEE is not used for recreational purposes, but rather for its potential therapeutic applications.

Mechanism of Action

DMPEA-DEE acts as a partial agonist at dopamine and serotonin receptors, specifically the D1 and 5-HT1A receptors. It also inhibits the reuptake of dopamine and serotonin, leading to increased levels of these neurotransmitters in the brain. These actions may contribute to the therapeutic effects of DMPEA-DEE in neurological disorders.
Biochemical and Physiological Effects:
DMPEA-DEE has been shown to increase motor activity in animal models, which may be related to its dopamine receptor agonist activity. It has also been found to increase levels of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons. This suggests that DMPEA-DEE may have neuroprotective effects.

Advantages and Limitations for Lab Experiments

One advantage of DMPEA-DEE is its selectivity for dopamine and serotonin receptors, which allows for more targeted research on these neurotransmitter systems. However, its psychoactive properties may also pose a risk for researchers handling the compound. Additionally, the limited availability and high cost of DMPEA-DEE may be a limitation for some research studies.

Future Directions

Future research on DMPEA-DEE could explore its potential therapeutic applications in other neurological disorders, such as schizophrenia and addiction. Additionally, further studies could investigate the long-term effects of DMPEA-DEE on brain function and behavior. Finally, the development of more efficient synthesis methods for DMPEA-DEE could increase its availability for research purposes.
Conclusion:
DMPEA-DEE is a chemical compound with potential therapeutic applications in neurological disorders. Its mechanism of action involves its interaction with dopamine and serotonin receptors, leading to increased levels of these neurotransmitters in the brain. While DMPEA-DEE has advantages for targeted research on these neurotransmitter systems, its psychoactive properties and limited availability may pose challenges for some research studies. Future research could explore its potential therapeutic applications in other neurological disorders and investigate its long-term effects on brain function and behavior.

Synthesis Methods

DMPEA-DEE can be synthesized through a multistep process involving the reaction of 2,5-dimethylphenol with ethylene oxide to form 2-(2,5-dimethylphenoxy)ethanol. This intermediate is then reacted with diethylamine and ethyl chloroformate to yield DMPEA-DEE. The purity of the final product can be improved through recrystallization or chromatographic techniques.

Scientific Research Applications

DMPEA-DEE has been studied for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Parkinson's disease and depression. It has been shown to act as a dopamine receptor agonist, which may help alleviate the symptoms of Parkinson's disease. Additionally, DMPEA-DEE has been found to have antidepressant effects in animal models, possibly through its interaction with serotonin receptors.

properties

IUPAC Name

2-[2-(2,5-dimethylphenoxy)ethoxy]-N,N-diethylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27NO2/c1-5-17(6-2)9-10-18-11-12-19-16-13-14(3)7-8-15(16)4/h7-8,13H,5-6,9-12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVUAKRPSEFYADM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCOCCOC1=C(C=CC(=C1)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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